3-Acetyl-4-ethyloxazol-2(3H)-one

Beschreibung

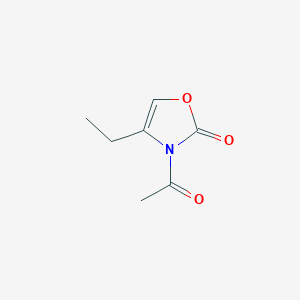

3-Acetyl-4-ethyloxazol-2(3H)-one is a heterocyclic compound featuring an oxazolone core (a five-membered ring containing oxygen and nitrogen) with an acetyl group at position 3 and an ethyl group at position 3.

Eigenschaften

CAS-Nummer |

71005-76-0 |

|---|---|

Molekularformel |

C7H9NO3 |

Molekulargewicht |

155.15 g/mol |

IUPAC-Name |

3-acetyl-4-ethyl-1,3-oxazol-2-one |

InChI |

InChI=1S/C7H9NO3/c1-3-6-4-11-7(10)8(6)5(2)9/h4H,3H2,1-2H3 |

InChI-Schlüssel |

YNRXGGSCSGSTAI-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=COC(=O)N1C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-ethyloxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with urea under acidic conditions, which leads to the formation of the oxazolone ring. The reaction can be summarized as follows:

Starting Materials: Ethyl acetoacetate and urea.

Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

Procedure: The mixture is heated to promote cyclization, resulting in the formation of 3-Acetyl-4-ethyloxazol-2(3H)-one.

Industrial Production Methods

On an industrial scale, the production of 3-Acetyl-4-ethyloxazol-2(3H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Ring-Opening Reactions

The oxazolone ring undergoes nucleophilic attack at the carbonyl carbon, leading to ring-opening. This reaction is influenced by the electronic effects of the acetyl and ethyl groups:

-

Hydrolysis : Under acidic or basic conditions, the oxazolone ring hydrolyzes to form corresponding α-amino ketones or carboxylic acid derivatives. For example:

-

Ammonolysis : Reaction with ammonia or amines yields substituted urea derivatives.

Cycloaddition Reactions

The oxazolone ring participates in [3+2] cycloadditions with dipolarophiles like alkenes or alkynes:

-

With Acetylenes : Forms bicyclic intermediates, which rearrange to pyrrole derivatives under thermal conditions .

-

With Nitriles : Generates imidazole analogs via 1,3-dipolar interactions .

Functionalization at the Acetyl Group

The acetyl moiety undergoes typical ketone reactions:

-

Condensation Reactions : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. For example:

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the acetyl group to a hydroxyl group .

Electrophilic Substitution

The ethyl group at position 4 directs electrophilic substitution (e.g., halogenation, nitration) to the ortho/para positions of the oxazolone ring. For instance:

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Acetyl-4-ethyloxazol-2(3H)-one has the molecular formula C₇H₉N₁O₃ and features a 5-membered heterocyclic ring containing nitrogen and oxygen. Its structural characteristics make it a versatile building block in synthetic chemistry and a candidate for various biological activities.

Anticancer Activity

Recent studies have highlighted the potential of oxazole derivatives, including 3-Acetyl-4-ethyloxazol-2(3H)-one, as anticancer agents. Research indicates that compounds with oxazole moieties can inhibit specific cellular pathways involved in cancer progression. For instance, a study focused on the structure–activity relationship of substituted oxazolones demonstrated their efficacy in inhibiting acid ceramidase, an enzyme implicated in tumor growth and survival . The optimization of these compounds has led to promising candidates that exhibit significant cytotoxicity against various cancer cell lines.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has been studied in relation to its effect on ceramidase, which is crucial in sphingolipid metabolism. The inhibition of this enzyme can lead to altered cellular signaling pathways, making it a potential therapeutic target for diseases related to sphingolipid dysregulation .

Building Block in Organic Synthesis

3-Acetyl-4-ethyloxazol-2(3H)-one serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, enabling chemists to create diverse derivatives with tailored properties for specific applications.

Peptide-Catalyzed Reactions

The compound has also been utilized in peptide-catalyzed reactions, showcasing its versatility in asymmetric synthesis. Research has demonstrated that oxazolone derivatives can undergo dynamic kinetic resolution, highlighting their potential in producing chiral compounds for pharmaceutical applications .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which 3-Acetyl-4-ethyloxazol-2(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins, leading to changes in their function.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Oxazolones (e.g., the target compound) are smaller, monocyclic structures, while quinazolinones and benzimidazolones are bicyclic or fused systems.

- The electron-withdrawing acetyl group in the target compound may influence reactivity compared to electron-donating substituents (e.g., methyl or phenyl) in quinazolinones .

Implications for 3-Acetyl-4-ethyloxazol-2(3H)-one :

- Ethyl substituents may improve lipophilicity compared to smaller alkyl groups, though direct biological data are absent in the evidence.

Data Table: Comparative Overview

| Property/Compound | 3-Acetyl-4-ethyloxazol-2(3H)-one | Quinazolin-4(3H)-one (2-phenyl) | Benzimidazol-2(3H)-one (1-(4-methylbenzyl)) |

|---|---|---|---|

| Core Structure | Oxazolone | Quinazolinone | Benzimidazolone |

| Reported Activity | Not available | High analgesic activity | Crystallographic stability |

| Key Substituent Effect | Acetyl (electron-withdrawing) | Phenyl (aromatic enhancement) | 4-Methylbenzyl (steric influence) |

| Synthetic Complexity | Moderate (inferred) | Moderate | High (crystallization-sensitive) |

| Reference |

Biologische Aktivität

3-Acetyl-4-ethyloxazol-2(3H)-one is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological properties of this compound, synthesizing findings from various studies to present a comprehensive overview of its potential applications.

Chemical Structure and Properties

3-Acetyl-4-ethyloxazol-2(3H)-one belongs to the oxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the acetyl group enhances its lipophilicity, which is crucial for membrane permeability and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3-acetyl derivatives, including 3-acetyl-4-ethyloxazol-2(3H)-one. Research indicates that compounds with an acetyl group exhibit significantly greater antimicrobial activity compared to their non-acetylated counterparts. For instance, derivatives have shown strong bactericidal effects against various strains of Staphylococcus spp., demonstrating the compound's efficacy as an antimicrobial agent .

Table 1: Antimicrobial Activity of 3-Acetyl Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Acetyl-4-ethyloxazol-2(3H)-one | Staphylococcus aureus | 32 µg/mL |

| 3-Acetyl derivative A | Escherichia coli | 64 µg/mL |

| 3-Acetyl derivative B | Pseudomonas aeruginosa | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In vitro studies involving L929 normal cell lines demonstrated that while some derivatives exhibited cytotoxic effects, others showed no significant toxicity, indicating a selective action against cancerous cells without harming normal cells .

Table 2: Cytotoxicity Results on L929 Cells

| Dose (µM) | Viability (%) after 24h | Viability (%) after 48h |

|---|---|---|

| 200 | 77 | 68 |

| 100 | 92 | 79 |

| 50 | 74 | 67 |

| 25 | 97 | 103 |

Anticancer Activity

The anticancer properties of compounds like 3-acetyl-4-ethyloxazol-2(3H)-one are being explored, particularly in relation to their ability to inhibit key enzymes involved in cancer progression. Studies have shown that these compounds can target thymidylate synthase (TS), an enzyme crucial for DNA synthesis, with IC50 values indicating potent inhibition .

Case Study: Inhibition of Thymidylate Synthase

A study involving various oxazole derivatives reported IC50 values ranging from 0.47 µM to 1.4 µM , demonstrating their effectiveness as TS inhibitors. This suggests that compounds like 3-acetyl-4-ethyloxazol-2(3H)-one could play a role in cancer therapy by disrupting DNA synthesis in tumor cells .

The mechanism behind the biological activity of oxazole derivatives often involves the modulation of cellular pathways related to apoptosis and cell proliferation. The balance between ceramide and sphingosine levels in cells, influenced by the action of enzymes such as human acid ceramidase (hAC), is critical in determining cell fate. Compounds that inhibit hAC may promote apoptosis in cancer cells while preserving normal cell function .

Q & A

Q. What are the established synthetic routes for 3-acetyl-4-ethyloxazol-2(3H)-one, and how do reaction conditions influence yield and purity?

The synthesis of oxazolone derivatives typically involves cyclization reactions or functionalization of pre-existing heterocyclic cores. For example, benzoxazol-2(3H)-one analogs are synthesized via condensation of substituted anilines with chloroacetyl chloride under basic conditions, followed by cyclization (). Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency.

- Catalyst use : Triethylamine or K₂CO₃ is critical for deprotonation and facilitating cyclization ().

- Temperature control : Reactions often proceed at reflux (80–100°C) to accelerate ring closure while minimizing side products.

Yield optimization requires monitoring intermediate purity via TLC and recrystallization ().

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation of 3-acetyl-4-ethyloxazol-2(3H)-one?

Structural validation relies on multi-technique approaches:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., acetyl and ethyl groups) and confirm ring saturation. For example, oxazolone carbonyl signals appear near 165–175 ppm in ¹³C NMR ().

- Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns ().

- Infrared (IR) spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C-O (1200–1300 cm⁻¹) confirm oxazolone core integrity ().

Chromatographic purity is assessed via HPLC with UV detection (λ = 254 nm) ().

Advanced Research Questions

Q. How can researchers investigate the bioactivity of 3-acetyl-4-ethyloxazol-2(3H)-one, particularly its antimicrobial or enzyme-inhibitory potential?

Bioactivity studies require targeted assays:

- Antimicrobial screening : Use broth microdilution (CLSI guidelines) to determine MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains ().

- Enzyme inhibition : For acetylcholinesterase (AChE) studies, employ Ellman’s method with spectrophotometric detection of thiocholine production ().

- Cytotoxicity profiling : Validate selectivity using mammalian cell lines (e.g., HEK-293) via MTT assays.

Q. What computational strategies predict the reactivity and binding interactions of 3-acetyl-4-ethyloxazol-2(3H)-one with biological targets?

- Molecular docking : Tools like AutoDock Vina model interactions with proteins (e.g., AChE or β-amyloid). The acetyl group may form hydrogen bonds with catalytic residues ().

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites ().

- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify persistent interactions ().

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity or synthetic yields?

- Reproducibility checks : Standardize reaction conditions (solvent purity, inert atmosphere) and validate biological assays with positive controls ().

- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) affecting bioactivity ().

- Statistical validation : Apply ANOVA or t-tests to compare datasets, ensuring significance thresholds (p < 0.05) ().

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.